5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate
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Overview
Description
These compounds contain exactly three carboxyl groups . Glutarylcarnitine is a metabolite that plays a role in various biochemical pathways and is often studied in the context of metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate typically involves the esterification of glutaric acid with carnitine. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process involves the following steps:
Activation of Glutaric Acid: Glutaric acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated glutaric acid is then reacted with carnitine in an organic solvent such as dichloromethane (DCM) under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Glutaric acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in metabolic pathways and its involvement in metabolic disorders.
Medicine: Studied for its potential therapeutic effects in treating metabolic diseases.
Industry: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate involves its role as a metabolite in biochemical pathways. It acts as an intermediate in the metabolism of fatty acids and amino acids. The compound interacts with enzymes and coenzymes involved in these pathways, facilitating the conversion of substrates to products. The molecular targets include enzymes such as carnitine acyltransferases and dehydrogenases.
Comparison with Similar Compounds
Similar Compounds
Carnitine: A compound involved in the transport of fatty acids into mitochondria for β-oxidation.
Acetylcarnitine: An acetylated form of carnitine that plays a role in energy production.
Propionylcarnitine: Involved in the metabolism of odd-chain fatty acids and branched-chain amino acids.
Uniqueness
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate is unique due to its specific structure and role in the metabolism of glutaric acid. Unlike other carnitine derivatives, it is specifically involved in the catabolism of lysine, hydroxylysine, and tryptophan, making it a crucial metabolite in certain metabolic pathways .
Properties
IUPAC Name |
5-[1-carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-12(2,3)7-8(11(16)17)18-10(15)6-4-5-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVXOSFJMKWZGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(C(=O)O)OC(=O)CCCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109006-11-3 |
Source
|
Record name | Glutarylcarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109006113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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